molecular formula C19H21N5O3 B1679931 Pyrazoloacridine CAS No. 99009-20-8

Pyrazoloacridine

Cat. No. B1679931
CAS RN: 99009-20-8
M. Wt: 367.4 g/mol
InChI Key: HZCWPKGYTCJSEB-UHFFFAOYSA-N
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Description

Pyrazoloacridine (PZA) is an investigational small molecule . It has been used in trials studying the treatment of various cancers including Lung Cancer, Liver Cancer, Breast Cancer, Melanoma (Skin), and Metastatic Cancer .


Synthesis Analysis

PZA is an experimental antitumor agent under investigation for the treatment of solid tumors . It is metabolized by Cytochromes P450 and Flavin Monooxygenase in Human Liver Microsomes .


Molecular Structure Analysis

The molecular formula of Pyrazoloacridine is C19H21N5O3 . Its average mass is 367.402 Da and the monoisotopic mass is 367.164429 Da .


Chemical Reactions Analysis

Monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms . Electrospray and Electrosonic Spray Ionization Mass Spectrometry (ESI-MS and ESSI-MS) have been widely used to report evidence that many chemical reactions in micro- and nano-droplets are dramatically accelerated .


Physical And Chemical Properties Analysis

The average weight of Pyrazoloacridine is 367.409 and the monoisotopic weight is 367.164439556 . The chemical formula is C19H21N5O3 .

Scientific Research Applications

Anticancer Agent Development

Pyrazoloacridine (PZA) represents a pioneering class of acridine derivatives formulated to combat cancer. It's considered a dual inhibitor, targeting DNA topoisomerase I and II, mechanisms crucial for DNA replication and cell division. This dual inhibitory action is believed to underpin its broad-spectrum antitumor efficacy in various preclinical models. PZA is distinctive for its solid tumor selectivity, effectiveness against hypoxic cells, and potency in noncycling cells, making it a promising candidate for treating a wide range of cancers. Despite its broad preclinical success, phase I and II clinical trials have shown limited anti-tumor activity in specific cancer types, such as gastrointestinal malignancies and prostate cancer, necessitating further research to fully understand its therapeutic potential and utility in combination therapies (Adjei, 2004).

Metastatic Breast Cancer Treatment

In a phase II clinical study, PZA exhibited modest activity in treating metastatic breast cancer (MBC). The research involved patients who had previously undergone no more than one chemotherapy regimen for MBC, highlighting PZA's potential in a treatment-resistant cancer setting. Despite the limited response rate, the study demonstrated PZA's capacity to induce partial responses and stable disease in some patients, underscoring its potential utility as part of a combination therapy regimen for MBC (Ramaswamy et al., 2011).

Mechanism of Action Insights

PZA's mechanism of action involves direct effects on DNA and RNA synthesis, with particular inhibition of topoisomerase II catalytic activity. This action prevents the formation of DNA cleavable complexes, an essential process for DNA replication and cell division. The agent's preclinical efficacy against renal malignancies and other tumor types, combined with its unique toxicity profile, highlights its potential for treating renal cell carcinoma and warrants further investigation into its clinical application in this context (Kuebler et al., 2004).

Solid Tumor Selectivity and Hypoxia Resistance

Pyrazoloacridines exhibit a unique profile of solid tumor selectivity and efficacy against hypoxic cells, traits that could provide a significant advantage in treating solid tumors. This class of compounds shows potency against noncycling cells and displays a distinct mechanism likely related to its nitro function, potentially reducible under hypoxic conditions. These properties suggest that pyrazoloacridines might offer therapeutic benefits in the treatment of solid tumors resistant to conventional therapies (Sebolt et al., 1987).

Pharmacokinetics and Drug Metabolism

Research into the metabolism of PZA by cytochromes P450 and flavin monooxygenase in human liver microsomes has provided valuable insights into its pharmacokinetics and potential drug-drug interactions. Understanding PZA's metabolic pathways is crucial for optimizing its therapeutic efficacy and minimizing toxicity, particularly in combination therapies. This knowledge facilitates the development of dosing strategies that maximize antitumor activity while minimizing adverse effects, an essential consideration in the clinical application of PZA (Reid et al., 2004).

Safety And Hazards

The risk or severity of methemoglobinemia can be increased when Pyrazoloacridine is combined with certain substances such as Ambroxol, Articaine, Benzocaine, Benzyl alcohol, Bupivacaine, Butacaine, Butamben, and Capsaicin .

Future Directions

PZA has been studied in phase I trials in adults and children, and is currently undergoing broad phase II trials in a number of tumor types . Results from ongoing or recently completed trials are awaited before the utility of this agent in our current armamentarium can be defined . Because of its unique properties, combination studies with other antineoplastic agents are warranted .

properties

IUPAC Name

3-(4-methoxy-10-nitro-8,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-22(2)9-4-10-23-15-7-8-16(24(25)26)19-17(15)18(21-23)13-11-12(27-3)5-6-14(13)20-19/h5-8,11,20H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCWPKGYTCJSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])NC4=C(C3=N1)C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99009-21-9 (methanesulfonate salt)
Record name Pyrazoloacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099009208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50869326, DTXSID301316714
Record name 3-(9-Methoxy-5-nitropyrazolo[3,4,5-kl]acridin-2(1H)-yl)-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazoloacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water > 10.12 (mg/mL), Buffer, pH 4 > 9.99 (mg/mL), Buffer, pH 9 < 0.67 (mg/mL), Ethanol > 0.66 (mg/mL), Dimethylacetamide 5.05 - 10.10 (mg/mL), DMSO > 10.18 (mg/mL), Chloroform < 0.68 (mg/mL), Ethyl acetate < 0.67 (mg/mL), t-BuOH < 0.67 (mg/mL)
Record name PYRAZOLOLOACRIDINE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/366140%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Pyrazoloacridine

CAS RN

99009-20-8
Record name Pyrazoloacridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99009-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazoloacridine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099009208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazoloacridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12549
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyrazoloacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRAZOLOACRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L24XJN68OW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
586
Citations
AA Adjei, M Charron, EK Rowinsky, PA Svingen… - Clinical cancer research …, 1998 - AACR
Pyrazoloacridine (PA), an acridine congener with an unknown mechanism of action, has shown selective activity against solid tumor cells, cytotoxicity in noncycling and hypoxic cells, …
Number of citations: 62 aacrjournals.org
AA Adjei - Investigational new drugs, 1999 - Springer
Pyrazoloacridine (PZA) is the first of a new class of rationally synthesized acridine derivatives to undergo clinical testing as an anticancer agent. Recent studies suggest that PZA might …
Number of citations: 48 link.springer.com
P LoRusso, BJ Foster, E Poplin, J McCormick… - Clinical cancer research …, 1995 - AACR
The pyrazoloacridine (PZA) analogue NSC366140 (PD115934) entered clinical trial based on unique preclinical characteristics including solid tumor selectivity in vitro, marked …
Number of citations: 35 aacrjournals.org
JM Reid, DL Walker, JK Miller, LM Benson… - Clinical cancer …, 2004 - AACR
Pyrazoloacridine (PZA) is an experimental antitumor agent presently under investigation for treatment of solid tumors on the basis of its unique mechanism of action and selectivity for …
Number of citations: 26 aacrjournals.org
J Sebolt, M Havlick, K Hamelehle, J Nelson… - Cancer chemotherapy …, 1989 - Springer
… against the B16 tumor in this assay system, B16/ADR proved to be 9-fold resistant to Adriamycin, cross-resistant (12-fold) to vincristine, and completely sensitive to the pyrazoloacridine …
Number of citations: 38 link.springer.com
DS Chen, YJ Zhou, YL Li, CS Yao… - … Chemistry & High …, 2013 - ingentaconnect.com
Three-component reaction of aldehyde, 1H-indazol-6-amine and 1,3-dicarbonyl compounds in EtOH under catalyst-free conditions, generates the corresponding pyrazolo[3,4-a]acridine…
Number of citations: 9 www.ingentaconnect.com
N Keshelava, D Tsao-Wei, CP Reynolds - Clinical cancer research, 2003 - AACR
Purpose: The purpose of this study was to determine the activity of pyrazoloacridine (PZA) in neuroblastomas that have acquired high-level resistance to multiple drugs (not associated …
Number of citations: 34 aacrjournals.org
B Ramaswamy, E Mrozek, JP Kuebler… - Investigational new …, 2011 - Springer
Purpose: Pyrazoloacridine (PZA) is an investigational nucleic acid binding agent that inhibits the activity of topoisomerases 1 and 2. We conducted a phase II clinical study to determine …
Number of citations: 24 link.springer.com
SL Berg, FM Balis, CL McCully, KS Godwin… - Cancer research, 1991 - AACR
… The pharmacokinetic behavior of Pyrazoloacridine after a 1- or 24-h iv infusion was studied … of 10 courses of Pyrazoloacridine at 300 or 600 mg/m2. Pyrazoloacridine levels in plasma …
Number of citations: 24 aacrjournals.org
E Palomino, B Foster, M Kempff, T Corbett… - Cancer chemotherapy …, 1996 - Springer
Purpose. Pyrazoloacridine (PZA) is a newly developed anticancer agent currently undergoing clinical trials. Its mode of action has not been elucidated but the presence in its chemical …
Number of citations: 8 link.springer.com

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